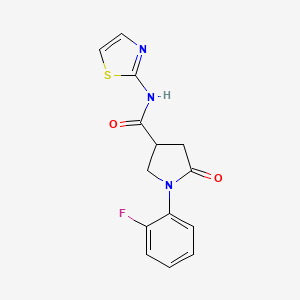

![molecular formula C18H25N3O2S B5517849 N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)

N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole and thiazoline derivatives, including compounds related to the target molecule, involves coupling bases with acid chlorides of dimethylamino)benzoic acid. These processes are characterized by the use of spectroscopic methods (1H NMR, infrared, electrospray mass spectroscopy) and, in some cases, single-crystal X-ray diffraction to identify products (Lynch et al., 2006). Another synthesis approach involves the formation of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide through easy methodologies, with structure confirmation via X-ray crystallography (Al-Hourani et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds reveals complex interaction patterns, such as π–π interactions and hydrogen bonding, contributing to the stability and molecular conformation of these compounds. For instance, the structure of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate displays a centrosymmetric hydrogen-bonded dimer, facilitated by N–H···O interactions (Kranjc et al., 2012).

Chemical Reactions and Properties

Thiazole and benzamide derivatives engage in various chemical reactions, indicating their reactive nature and potential as functional materials. For example, N-[(Dialkylamino)(thiocarbonyl)]benzimidoyl chlorides react with functionalized amines to form novel tridentate ligands, showcasing their versatility in forming complex molecules with potential application in coordination chemistry (Hung Huy et al., 2008).

Physical Properties Analysis

The physical properties of thiazole and benzamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystalline structure, in particular, is often elucidated using X-ray diffraction techniques, providing insights into the molecular geometry and intermolecular interactions within the compounds (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interaction with other molecules, play a vital role in their potential applications. Studies on related compounds have shown that they can act as corrosion inhibitors, showcasing their protective properties in industrial applications (Hu et al., 2016).

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. They offer stability and higher inhibition efficiencies, suggesting their potential application as corrosion inhibitors in industrial settings. These inhibitors can be adsorbed onto surfaces through both physical and chemical means, indicating their versatile protective capabilities against corrosion (Hu et al., 2016).

Anticancer Evaluation

A study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation showcased promising anticancer activity against a panel of human cancer cell lines. The research highlighted the synthesis efficiency and biological relevance of these compounds, with certain derivatives showing high potential as anticancer agents. This emphasizes the compound's role in developing new therapeutic strategies against cancer (Tiwari et al., 2017).

Synthesis Methodologies

Efficient peptide coupling methods using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) have been developed for conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method facilitates the synthesis of various substituted amino acid derivatives, highlighting the role of N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide related compounds in peptide synthesis and their potential applications in biochemical research (Brunel et al., 2005).

properties

IUPAC Name |

N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-18(2,23)10-9-13-5-7-14(8-6-13)16(22)19-11-15-12-24-17(20-15)21(3)4/h5-8,12,23H,9-11H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBGWXCHCSHPQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)

![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)

![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)

![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)

![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5517864.png)